molecular formula C23H34O5 B11827586 [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate

Cat. No.: B11827586
M. Wt: 390.5 g/mol
InChI Key: DZNZBPJJMMHMHS-GDLCRWSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spiro Linkage: This step often involves cyclization reactions under acidic or basic conditions to form the spiro structure.

    Introduction of Functional Groups: Functional groups such as hydroxyl and acetate groups are introduced through reactions like esterification and hydroxylation.

    Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography may be employed to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

[(8R,9R,10R,13S,14R)-7-hydroxy-10,13-dimethyl-spiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2-1,3-dioxolane]-3-yl] acetate can be compared with other similar compounds, such as:

    Steroids: Compounds with similar cyclopenta[a]phenanthrene structures but different functional groups.

    Spiro Compounds: Molecules with spiro linkages but varying substituents and chiral centers.

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-yl] acetate

InChI

InChI=1S/C23H34O5/c1-14(24)28-16-4-7-21(2)15(12-16)13-19(25)20-17(21)5-8-22(3)18(20)6-9-23(22)26-10-11-27-23/h13,16-20,25H,4-12H2,1-3H3/t16-,17-,18-,19-,20+,21-,22-/m0/s1

InChI Key

DZNZBPJJMMHMHS-GDLCRWSOSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)O)CCC45OCCO5)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC45OCCO5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.